Cas no 66635-74-3 (Ketorolac Isopropyl Ester)

Ketorolac Isopropyl Ester is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) ketorolac, modified with an isopropyl ester group to enhance its physicochemical properties. This esterification improves lipophilicity, potentially facilitating better tissue penetration and bioavailability compared to the parent compound. It retains the cyclooxygenase (COX) inhibitory activity of ketorolac, offering analgesic and anti-inflammatory effects. The isopropyl ester modification may also influence metabolic stability and solubility, making it suitable for formulation development in topical or parenteral applications. Its structural optimization balances potency and pharmacokinetics, rendering it a candidate for further pharmaceutical research in pain management and inflammation control.
Ketorolac Isopropyl Ester structure
Ketorolac Isopropyl Ester structure
商品名:Ketorolac Isopropyl Ester
CAS番号:66635-74-3
MF:C18H19NO3
メガワット:297.348365068436
MDL:MFCD29079108
CID:5232348
PubChem ID:13486970

Ketorolac Isopropyl Ester 化学的及び物理的性質

名前と識別子

    • Ketorolac Isopropyl Ester
    • 1-Methylethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate
    • Ketorolac Isopropyl Ester; 5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid 1-methylethyl ester
    • AS-84702
    • 66635-74-3
    • Isopropyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate
    • SCHEMBL9673842
    • E77781
    • propan-2-yl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate
    • MDL: MFCD29079108
    • インチ: 1S/C18H19NO3/c1-12(2)22-18(21)14-10-11-19-15(14)8-9-16(19)17(20)13-6-4-3-5-7-13/h3-9,12,14H,10-11H2,1-2H3
    • InChIKey: KOBKQDLSHXZXIJ-UHFFFAOYSA-N
    • ほほえんだ: N12CCC(C(OC(C)C)=O)C1=CC=C2C(=O)C1=CC=CC=C1

計算された属性

  • せいみつぶんしりょう: 297.13649347g/mol
  • どういたいしつりょう: 297.13649347g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 428
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 48.3Ų

Ketorolac Isopropyl Ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM480764-100mg
1-Methylethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate
66635-74-3 95%+
100mg
$*** 2023-03-30
A2B Chem LLC
BA31091-100mg
1-Methylethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate
66635-74-3 95%+
100mg
$587.00 2024-04-19
eNovation Chemicals LLC
Y1054026-100mg
1-Methylethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate
66635-74-3 95%+
100mg
$505 2025-02-19
Key Organics Ltd
AS-84702-100MG
1-Methylethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate
66635-74-3 >95%
100mg
£612.00 2023-09-09
AstaTech
E77781-0.1/G
1-METHYLETHYL 5-BENZOYL-2,3-DIHYDRO-1H-PYRROLIZINE-1-CARBOXYLATE
66635-74-3 95%
0.1g
$538 2023-09-19
Aaron
AR01KF0F-100mg
1-Methylethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate
66635-74-3 95%
100mg
$1044.00 2025-02-11
eNovation Chemicals LLC
Y1054026-100mg
1-Methylethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate
66635-74-3 95%+
100mg
$505 2024-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1824261-100mg
1-Methylethyl 5-benzoyl-2,3-dihydro-1h-pyrrolizine-1-carboxylate
66635-74-3
100mg
¥4800.00 2024-05-04
1PlusChem
1P01KES3-100mg
1-Methylethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate
66635-74-3 95%+
100mg
$522.00 2024-04-22
eNovation Chemicals LLC
Y1054026-100mg
1-Methylethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate
66635-74-3 95%+
100mg
$505 2025-02-20

Ketorolac Isopropyl Ester 関連文献

Ketorolac Isopropyl Esterに関する追加情報

Ketorolac Isopropyl Ester (CAS No: 66635-74-3) - A Comprehensive Review in Modern Pharmaceutical Applications

Ketorolac Isopropyl Ester, chemically designated as (S)-5-(1-hydroxy-2-methylpropyl)-2-[(2,6-dichlorobenzamido)carbonyl]thiazolidine-4-carboxylic acid, is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) Ketorolac. This compound, identified by its unique Chemical Abstracts Service (CAS) number 66635-74-3, has garnered significant attention in the pharmaceutical industry due to its novel structural configuration and enhanced pharmacological properties. The isopropyl ester moiety introduces a distinct metabolic pathway, potentially offering advantages in terms of bioavailability and side effect profiles compared to its parent compound.

The molecular structure of Ketorolac Isopropyl Ester features a thiazolidine ring, which is a key pharmacophore responsible for its anti-inflammatory and analgesic effects. The presence of the (S)-configuration enhances its binding affinity to cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial for its therapeutic efficacy. Recent studies have highlighted the compound's potential in managing moderate to severe pain, with preliminary clinical trials suggesting improved patient tolerance and reduced gastrointestinal adverse effects compared to traditional NSAIDs.

One of the most compelling aspects of Ketorolac Isopropyl Ester is its extended half-life, attributed to the isopropyl ester group that slows down hydrolysis in vivo. This property allows for less frequent dosing, improving patient compliance and convenience. Additionally, the compound exhibits significant anti-inflammatory activity without compromising renal function, making it a promising candidate for patients with pre-existing kidney conditions. The isopropyl ester modification also appears to mitigate the cardiovascular risks associated with long-term NSAID use by reducing COX-1 inhibition.

Recent advancements in pharmacokinetic modeling have provided deeper insights into the metabolic pathways of Ketorolac Isopropyl Ester. Studies using high-resolution mass spectrometry have identified key metabolites and their degradation pathways, enabling researchers to optimize dosing regimens and minimize potential toxicities. The compound's ability to cross the blood-brain barrier has also been explored in preclinical models, suggesting potential applications in treating central nervous system-related pain syndromes.

The synthesis of Ketorolac Isopropyl Ester involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including enzymatic catalysis and flow chemistry, have been employed to enhance efficiency and scalability. These innovations not only reduce production costs but also improve environmental sustainability by minimizing waste generation.

In clinical settings, Ketorolac Isopropyl Ester has been evaluated in various therapeutic scenarios, including post-operative pain management, osteoarthritis, and rheumatoid arthritis. Its efficacy profile compares favorably with existing treatments, particularly in scenarios where rapid pain relief is critical. The compound's unique pharmacological profile also makes it an attractive option for combination therapy regimens, where it can complement other analgesics without exacerbating side effects.

The regulatory landscape for Ketorolac Isopropyl Ester is evolving as more data becomes available on its safety and efficacy. Regulatory agencies are closely monitoring clinical trial outcomes to determine appropriate labeling and dosing guidelines. The compound's potential market positioning as a next-generation NSAID hinges on its ability to demonstrate superior tolerability and efficacy over existing alternatives.

Future research directions for Ketorolac Isopropyl Ester include exploring its role in chronic pain management and investigating novel delivery systems such as nanoparticles or transdermal formulations. These approaches aim to further enhance bioavailability and target specific sites of action within the body. Collaborative efforts between academia and industry are essential to translate these findings into tangible therapeutic benefits for patients worldwide.

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.